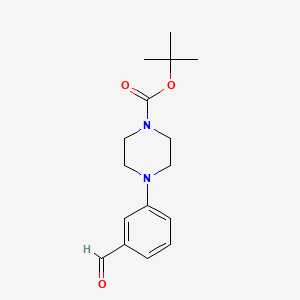![molecular formula C12H13N3O3 B596063 7-(3-ニトロフェニル)-5,8-ジアザスピロ[3.4]オクタン-6-オン CAS No. 1272755-97-1](/img/structure/B596063.png)
7-(3-ニトロフェニル)-5,8-ジアザスピロ[3.4]オクタン-6-オン
概要
説明
7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one is a compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The presence of a nitrophenyl group adds to its chemical diversity and potential biological activity.
科学的研究の応用
7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing processes.
作用機序
Target of Action
The primary target of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one is the Sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the mitochondria-associated endoplasmic reticulum membrane (MAM). It is considered a promising drug target for pain management .
Mode of Action
7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one acts as a σ1R antagonist . It binds to the σ1R, inhibiting its activity. This antagonistic action on the σ1R has been reported to synergistically enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects .
Biochemical Pathways
The compound’s interaction with the σ1R affects the opioidergic and nociceptive pathways . By antagonizing the σ1R, it enhances the effect of MOR agonists, leading to increased analgesia .
Result of Action
The antagonistic action of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one on the σ1R significantly enhances the antinociceptive effect of morphine and rescues morphine-induced analgesic tolerance . This suggests that the compound could be used to improve the efficacy of opioid analgesics and prevent the development of opioid tolerance .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with sigma-1 receptors, which are involved in modulating the effects of various neurotransmitters . The interaction with sigma-1 receptors suggests that 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one may influence cellular signaling pathways and neurotransmission.
Cellular Effects
The effects of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one on cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma-1 receptors can lead to changes in calcium signaling and neurotransmitter release, impacting various cellular activities . Additionally, 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one may affect the expression of genes involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one exerts its effects through binding interactions with biomolecules. The compound acts as a sigma-1 receptor antagonist, inhibiting the receptor’s activity and thereby modulating downstream signaling pathways . This inhibition can lead to changes in enzyme activity, neurotransmitter release, and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one have been studied over time to understand its stability, degradation, and long-term impact on cellular functionLong-term studies have indicated that prolonged exposure to 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one can lead to sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one vary with different dosages in animal models. At lower doses, the compound has been observed to modulate neurotransmitter release and improve pain management without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and alterations in metabolic processes have been reported. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and excretion . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within tissues is influenced by its binding affinity to various cellular components, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one is critical for its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it interacts with sigma-1 receptors and other biomolecules . This localization is essential for its role in modulating cellular signaling and metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one typically involves the formation of the spirocyclic core followed by the introduction of the nitrophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a ketone can lead to the formation of the spirocyclic structure. The nitrophenyl group can then be introduced through nitration reactions using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.
化学反応の分析
Types of Reactions
7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Shares the spirocyclic core but lacks the nitrophenyl group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Contains a larger spirocyclic structure with different substituents.
Uniqueness
7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can participate in various reactions and interactions, making the compound versatile for different applications.
特性
IUPAC Name |
6-(3-nitrophenyl)-5,8-diazaspiro[3.4]octan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-11-10(13-12(14-11)5-2-6-12)8-3-1-4-9(7-8)15(17)18/h1,3-4,7,10,13H,2,5-6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXISYQMKVPPPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226656 | |
| Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-97-1 | |
| Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


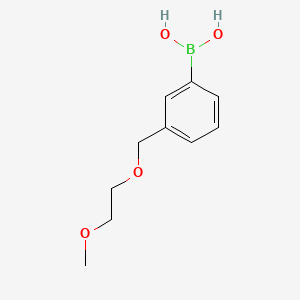
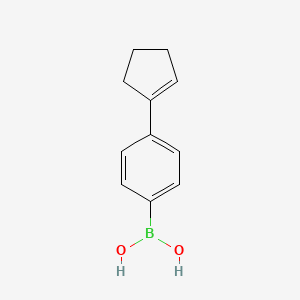
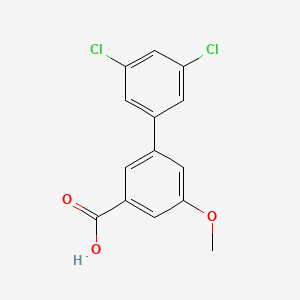

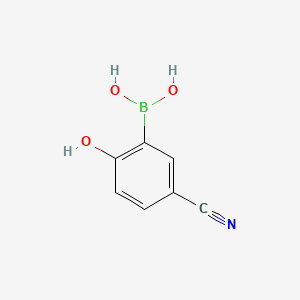
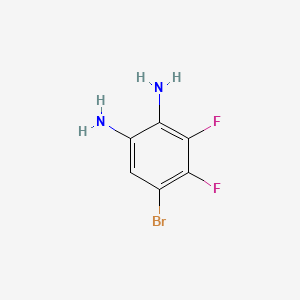



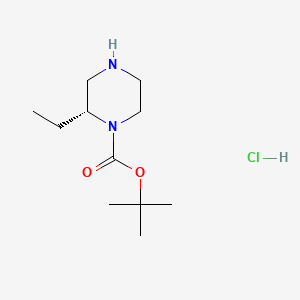
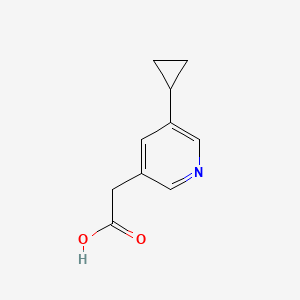
![1H-Pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B595999.png)

